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Methyl 2-methylhexanoate

Analytical Chemistry Flavor Analysis GC-MS Method Development

Methyl 2-methylhexanoate (CAS 2177-81-3) is a branched medium-chain fatty acid methyl ester (molecular formula C8H16O2; molecular weight 144.21 g/mol) , formed by esterification of 2-methylhexanoic acid with methanol. It is found naturally in apple and pear fruits and is employed in flavor and fragrance formulations for its characteristic fruity, apple-like aroma profile.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 2177-81-3
Cat. No. B1618892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methylhexanoate
CAS2177-81-3
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCCCC(C)C(=O)OC
InChIInChI=1S/C8H16O2/c1-4-5-6-7(2)8(9)10-3/h7H,4-6H2,1-3H3
InChIKeyNCFJODHIQVLMQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-methylhexanoate (CAS 2177-81-3): Procurement Guide for Branched Ester Differentiation vs. Linear and Homologous Analogs


Methyl 2-methylhexanoate (CAS 2177-81-3) is a branched medium-chain fatty acid methyl ester (molecular formula C8H16O2; molecular weight 144.21 g/mol) [1], formed by esterification of 2-methylhexanoic acid with methanol . It is found naturally in apple and pear fruits and is employed in flavor and fragrance formulations for its characteristic fruity, apple-like aroma profile. The compound exists as a racemic mixture unless specified otherwise; enantiomerically resolved forms (e.g., methyl (2S)-2-methylhexanoate) may be available for applications requiring stereochemical purity [2].

Why Linear Analogs Cannot Substitute for Methyl 2-methylhexanoate in Sensory and Analytical Applications


Generic substitution of methyl 2-methylhexanoate with linear methyl esters (e.g., methyl hexanoate) or ethyl-branched esters (e.g., ethyl 2-methylhexanoate) is not functionally equivalent due to branch-point-dependent differences in three critical domains: (1) gas chromatographic retention index—branched esters exhibit systematically lower retention indices than linear isomers of identical carbon number , enabling distinct elution profiles essential for co-elution resolution in complex matrices; (2) organoleptic character—the 2-methyl branch modifies odor detection thresholds and aroma quality descriptors relative to unbranched homologs [1]; and (3) physicochemical behavior in nonpolar matrices—branching alters solubility and volatility parameters . These quantifiable divergences preclude simple interchange without reformulation and revalidation.

Quantitative Differentiation of Methyl 2-methylhexanoate vs. Linear and Ethyl-Branched Analogs: Evidence Dimensions for Scientific Selection


Gas Chromatographic Retention Index: Methyl 2-methylhexanoate vs. Methyl Hexanoate

Branched-chain fatty acid methyl esters elute at systematically lower retention indices than their linear isomers of identical carbon number on nonpolar stationary phases. This chromatographic behavior enables baseline resolution of methyl 2-methylhexanoate from methyl hexanoate in complex matrices, a critical requirement for accurate quantitation of both analytes when co-occurring .

Analytical Chemistry Flavor Analysis GC-MS Method Development

Odor Detection Threshold of Parent Acid: 2-Methylhexanoic Acid vs. Hexanoic Acid

The odor detection threshold of the parent acid, 2-methylhexanoic acid, ranges from 920 ppb to 2.7 ppm [1], providing an indirect benchmark for the sensory potency of the methyl ester derivative. The 2-methyl branch imparts a 'mild, soft, dried fruit character, whereas the related fatty acids are stronger, but much more one-dimensional and cheesy' [2], representing a qualitative differentiation from linear hexanoic acid which exhibits a more singular fatty/cheesy profile.

Flavor Chemistry Sensory Science Fragrance Development

Molecular Weight Differentiation: Methyl 2-methylhexanoate vs. Ethyl 2-methylhexanoate

Methyl 2-methylhexanoate (MW 144.21 g/mol) exhibits lower molecular weight than ethyl 2-methylhexanoate (MW 158.24 g/mol) . In general, lower molecular weight among homologous esters correlates with higher vapor pressure and enhanced volatility, which directly influences headspace concentration in flavor release and fragrance substantivity profiles [1].

Formulation Chemistry Volatility Control Physical Property Selection

Solubility and Matrix Compatibility in Nonpolar Formulations

Branched esters like methyl 2-methylhexanoate demonstrate enhanced solubility in nonpolar matrices compared to linear methyl hexanoate, a property attributed to the steric disruption of crystalline packing by the 2-methyl branch . This differentiation translates to improved spreadability and reduced crystallization tendency in hydrophobic media .

Formulation Stability Solubility Enhancement Sensory Applications

Optimal Application Scenarios for Methyl 2-methylhexanoate Based on Verified Differentiation Evidence


GC-MS Method Development Requiring Baseline Resolution of Branched and Linear Methyl Esters

In analytical laboratories developing GC-MS methods for flavor profiling of fruit matrices or fermented products, methyl 2-methylhexanoate's distinct retention index relative to methyl hexanoate enables accurate identification and quantification of both analytes without co-elution interference. This is particularly critical when both esters co-occur naturally in apple, pear, and strawberry volatiles .

Fruity Flavor Formulations Requiring Lower Sensory Threshold and Mild Dried-Fruit Character

Flavor houses developing apple, pear, or tropical fruit profiles should prioritize methyl 2-methylhexanoate over linear methyl hexanoate when a milder, fruitier character is required instead of the stronger, more one-dimensional cheesy/fatty note of linear hexanoic acid derivatives [1]. The lower odor detection threshold of the branched acid moiety (920 ppb – 2.7 ppm) [2] supports effective sensory impact at reduced usage levels.

Hydrophobic Fragrance Bases Requiring Enhanced Solubility and Reduced Crystallization

For fragrance formulations in nonpolar carriers (e.g., candle waxes, mineral oil bases, lipophilic personal care products), methyl 2-methylhexanoate's branched structure offers improved solubility and spreadability compared to linear methyl hexanoate , reducing the risk of crystal formation, phase separation, or uneven fragrance distribution in the final product.

Volatility-Controlled Flavor Release Systems Favoring Methyl over Ethyl Esters

In applications requiring faster flavor release or higher headspace concentration—such as instant beverages, confectionery coatings, or aroma diffusers—the lower molecular weight of methyl 2-methylhexanoate (144.21 g/mol) relative to ethyl 2-methylhexanoate (158.24 g/mol) [3] provides enhanced volatility, enabling distinct temporal sensory profiles compared to the heavier ethyl homolog.

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